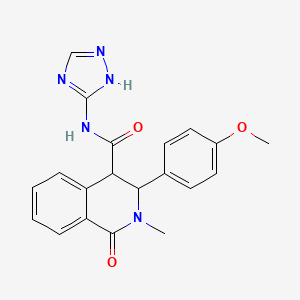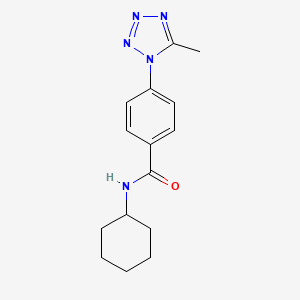
3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide is an organic compound that belongs to the class of amides It features a chlorophenyl group, a pyrrole ring, and a butanamide backbone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Chlorphenyl)-N-(Propan-2-yl)-4-(1H-Pyrrol-1-yl)butanamid umfasst typischerweise die folgenden Schritte:
Bildung des Chlorphenyl-Zwischenprodukts: Das Ausgangsmaterial, 4-Chlorbenzol, wird einer Friedel-Crafts-Acylierung unterzogen, um die Butanamidgruppe einzuführen.
Einführung des Pyrrolrings: Das Zwischenprodukt wird dann unter sauren oder basischen Bedingungen mit Pyrrol umgesetzt, um den Pyrrolring zu bilden.
N-Alkylierung: Der letzte Schritt beinhaltet die Alkylierung des Stickstoffatoms im Pyrrolring mit Isopropylhalogenid unter basischen Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Schritte umfassen, jedoch in größerem Maßstab und mit Optimierungen hinsichtlich Ausbeute, Reinheit und Wirtschaftlichkeit. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Pyrrolring, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Butanamid-Grundgerüst angreifen und diese möglicherweise in ein Amin umwandeln.
Substitution: Die Chlorphenylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Pyrrol-2,5-dion-Derivaten führen, während die Reduktion sekundäre Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann 3-(4-Chlorphenyl)-N-(Propan-2-yl)-4-(1H-Pyrrol-1-yl)butanamid als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was es in der organischen Synthese wertvoll macht.
Biologie
In der biologischen Forschung werden Verbindungen mit ähnlichen Strukturen oft auf ihr Potenzial als Enzyminhibitoren oder Rezeptormodulatoren untersucht. Sie können biologische Aktivität aufweisen, die für therapeutische Zwecke genutzt werden könnte.
Medizin
Anwendungen in der medizinischen Chemie umfassen die Entwicklung neuer Medikamente. Die Struktur der Verbindung deutet darauf hin, dass sie mit biologischen Zielstrukturen interagieren könnte, was sie zu einem Kandidaten für Medikamentenfindungsprogramme macht.
Industrie
Im Industriesektor können solche Verbindungen aufgrund ihrer chemischen Stabilität und ihrer Vielseitigkeit in Bezug auf funktionelle Gruppen bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Chlorphenyl)-N-(Propan-2-yl)-4-(1H-Pyrrol-1-yl)butanamid hängt von seinen spezifischen Interaktionen mit molekularen Zielstrukturen ab. Mögliche Mechanismen umfassen:
Enzyminhibition: Die Verbindung kann Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so den Zugang zum Substrat verhindert.
Rezeptormodulation: Sie könnte als Agonist oder Antagonist an bestimmten Rezeptoren wirken und so zelluläre Signalwege verändern.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit biological activity that could be harnessed for therapeutic purposes.
Medicine
Medicinal chemistry applications include the development of new drugs. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, such compounds may be used in the development of new materials, such as polymers or coatings, due to their chemical stability and functional group versatility.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(4-Chlorphenyl)-N-(Propan-2-yl)-4-(1H-Pyrrol-1-yl)butanamid: Diese Verbindung ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen einzigartig.
4-Chlorphenyl-Derivate: Verbindungen mit ähnlichen Chlorphenylgruppen können eine vergleichbare chemische Reaktivität aufweisen.
Pyrrol-haltige Amide: Diese Verbindungen teilen sich den Pyrrolring und das Amid-Grundgerüst, was sie strukturell ähnlich macht.
Einzigartigkeit
Die Einzigartigkeit von 3-(4-Chlorphenyl)-N-(Propan-2-yl)-4-(1H-Pyrrol-1-yl)butanamid liegt in seiner spezifischen Anordnung von funktionellen Gruppen, die möglicherweise einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C17H21ClN2O |
|---|---|
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-N-propan-2-yl-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C17H21ClN2O/c1-13(2)19-17(21)11-15(12-20-9-3-4-10-20)14-5-7-16(18)8-6-14/h3-10,13,15H,11-12H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
YKRPOSXNLZOTFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)CC(CN1C=CC=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B12170544.png)

![N-(2-hydroxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12170548.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B12170553.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12170558.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide](/img/structure/B12170561.png)
![2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B12170563.png)


![[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B12170581.png)
![2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]-](/img/structure/B12170582.png)


![N-(3-chlorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12170611.png)
